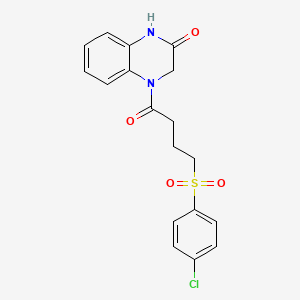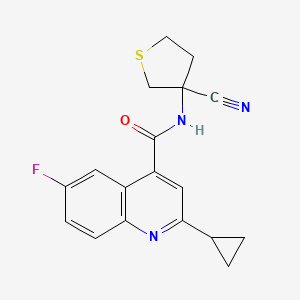
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. The compound is known for its antibacterial properties and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division. The compound binds to the active site of these enzymes, thereby preventing their activity and leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and has been well-tolerated in animal studies. The compound has also been shown to have low potential for drug interactions, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is its broad-spectrum antibacterial activity, making it a potential candidate for the treatment of multiple bacterial infections. However, the compound's limited solubility in aqueous solutions can pose challenges in its formulation and administration.
Future Directions
Future research on N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide could focus on its potential application in combination therapy for the treatment of bacterial infections and cancer. Additionally, studies could be conducted to optimize the compound's solubility and pharmacokinetic properties for improved efficacy and safety in clinical settings.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the reaction of 6-fluoro-2-methyl-8-(3-(methylthio)-1H-1,2,4-triazol-1-yl)-1,2-dihydroquinoline-4(3H)-one with 2-cyclopropyl-4-(4-fluorophenyl)-3-oxobutanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then further reacted with cyanogen bromide to obtain the final compound.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide has been extensively studied for its antibacterial properties. It has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound has also been studied for its potential application in cancer treatment, as it has been shown to induce cell death in cancer cells.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-12-3-4-15-13(7-12)14(8-16(21-15)11-1-2-11)17(23)22-18(9-20)5-6-24-10-18/h3-4,7-8,11H,1-2,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOEXPDISRBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

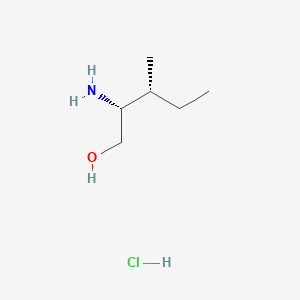
![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
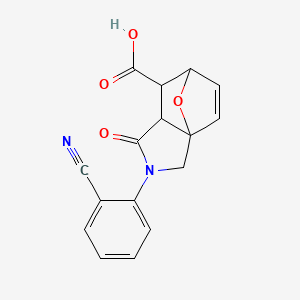
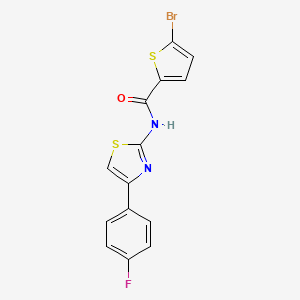
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)
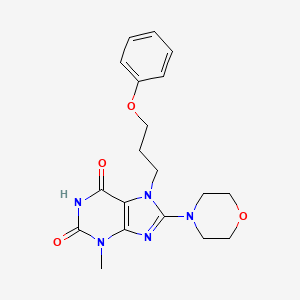
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
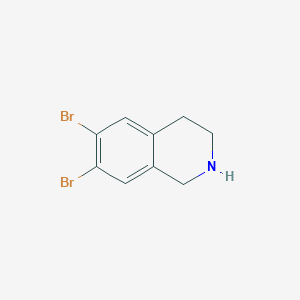
![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)
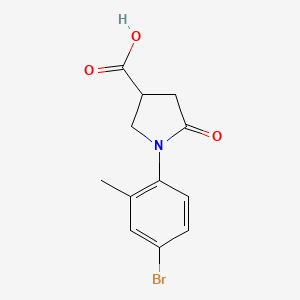
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)
